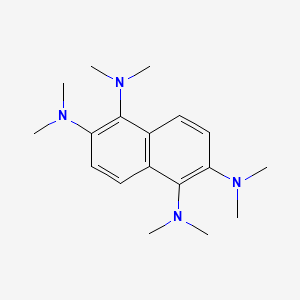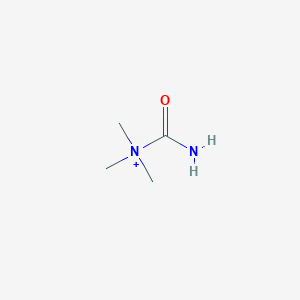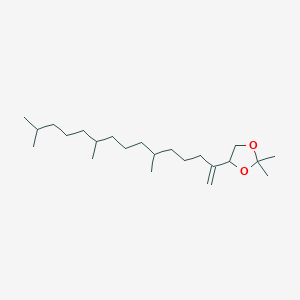
4-Hydroxybutyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 4-hydroxybutanol. The reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhOCOCl+HO(CH2)4OH→PhOCOO(CH2)4OH+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and minimizing heat exposure .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Nucleophilic Substitution: Substituted carbonates.
Esterification: Ester derivatives.
Oxidation: Carbonyl compounds.
Scientific Research Applications
4-Hydroxybutyl phenyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength and transparency.
Biodegradable Plastics: The compound is explored for its potential in creating biodegradable plastics, which are environmentally friendly alternatives to traditional plastics.
Medical Applications: Due to its biocompatibility, it is investigated for use in medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .
Comparison with Similar Compounds
- Bis(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (DHB–BPA)
- Mono(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (MHB–BPA)
Comparison: 4-Hydroxybutyl phenyl carbonate is unique due to its specific structure, which combines a phenyl group with a 4-hydroxybutyl group. This structure imparts distinct properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for use in biodegradable materials .
Properties
CAS No. |
137075-28-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxybutyl phenyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
KVZSCIGTOPVIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)









